molecular formula C17H20ClNO6S2 B601372 Ethyl-S-(+)-Clopidogrel Sulfate CAS No. 1357474-92-0

Ethyl-S-(+)-Clopidogrel Sulfate

Cat. No.: B601372
CAS No.: 1357474-92-0
M. Wt: 433.93
InChI Key:
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Description

Ethyl-S-(+)-Clopidogrel Sulfate is a chiral compound widely recognized for its application in the pharmaceutical industry, particularly as an antiplatelet agent. It is used to prevent blood clots in patients with cardiovascular diseases. The compound is a derivative of clopidogrel, which is known for its efficacy in reducing the risk of heart attacks and strokes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-S-(+)-Clopidogrel Sulfate typically involves several steps, starting from the precursor compounds. One common method includes the reaction of 2-chlorobenzyl chloride with ethyl acetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, including esterification and sulfonation, to yield this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH levels to achieve the desired product. The final compound is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl-S-(+)-Clopidogrel Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.

Scientific Research Applications

Ethyl-S-(+)-Clopidogrel Sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: As an antiplatelet agent, it is extensively researched for its therapeutic potential in preventing cardiovascular diseases.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

Ethyl-S-(+)-Clopidogrel Sulfate exerts its effects by inhibiting the P2Y12 receptor on the surface of platelets. This inhibition prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby reducing platelet aggregation. The compound’s action involves the activation of cytochrome P450 enzymes, which convert it into its active metabolite .

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: The parent compound of Ethyl-S-(+)-Clopidogrel Sulfate, used for similar therapeutic purposes.

    Ticlopidine: Another antiplatelet agent with a similar mechanism of action.

    Prasugrel: A more potent antiplatelet agent with a faster onset of action.

Uniqueness

This compound is unique due to its chiral nature, which contributes to its specific binding affinity and efficacy. Compared to its analogs, it offers a balanced profile of potency and safety, making it a preferred choice in certain clinical settings .

Properties

IUPAC Name

ethyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPQIIDIBKISIG-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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